molecular formula C12H9ClN2O B1682265 VU 0364770 CAS No. 61350-00-3

VU 0364770

Cat. No.: B1682265
CAS No.: 61350-00-3
M. Wt: 232.66 g/mol
InChI Key: SUYUTNCKIOLMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU 0364770 is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4), a class C G protein-coupled receptor (GPCR) critical for regulating synaptic transmission and neuronal excitability . It stabilizes the active conformation of mGluR4, enhancing receptor signaling efficiency without directly binding to the orthosteric glutamate site . Key characteristics include:

  • EC₅₀: Reported values range from 19.8 nM (Axon Medchem) to 290 nM (HEK 293 cells) and 1.1 μM (broad receptor panel), likely due to differences in assay conditions or cell lines .
  • Selectivity: Minimal activity on 68 other receptors, including other mGlu subtypes (e.g., mGlu1–3, mGlu5–8) .
  • Applications: Used in high-impact studies, including a Nature publication (IF 49.962) investigating asymmetric activation mechanisms of mGlu receptors .
  • Availability: Sold by Absin (货号abs813885), Santa Cruz Biotechnology (sc-364719), and others at ~$186 for 10 mg .

Preparation Methods

The synthesis of VU 0364770 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

VU 0364770 undergoes various chemical reactions, including:

Scientific Research Applications

VU 0364770 has a wide range of scientific research applications:

Mechanism of Action

VU 0364770 functions as a positive allosteric modulator of mGlu4. It enhances the receptor’s response to its endogenous agonist, glutamate, by producing a concentration-dependent potentiation of the response. This modulation involves multiple signaling pathways, leading to increased maximal response to glutamate .

Comparison with Similar Compounds

Comparison with Similar mGluR4 PAMs

The table below compares VU 0364770 with structurally or functionally related mGluR4 PAMs:

Compound EC₅₀ (mGluR4) Selectivity Profile CNS Penetration Key Applications Suppliers/Pricing (10 mg)
This compound 19.8 nM – 1.1 μM >100-fold selective over other mGlu subtypes Likely yes Neuroprotection, Parkinson’s disease models Absin, Santa Cruz ($186)
VU 0361737 110 nM (rat), 240 nM (human) Weak activity at mGlu5/8; inhibits mGlu1/2/3/6/7 Yes Parkinson’s disease, synaptic plasticity Sigma-Aldrich, Axon Medchem
VU 0364439 Not explicitly reported High selectivity for mGluR4 Unknown Preclinical neuropharmacology Santa Cruz ($159)
PHCCC ~200 nM Activates mGluR4; antagonizes mGluR1 Limited Early-stage Parkinson’s research Multiple vendors
L-AP4 ~10 μM (orthosteric agonist) Activates group III mGluRs (mGlu4/6/7/8) Poor Basic receptor activation studies Sigma-Aldrich, Tocris

Detailed Comparative Analysis

Potency and Selectivity

  • This compound exhibits variable potency depending on the assay system. Axon Medchem reports 19.8 nM EC₅₀ , while other studies show 290 nM in HEK 293 cells and 1.1 μM in broad receptor panels . This discrepancy may arise from differences in cell lines (e.g., receptor density) or assay methodologies (e.g., calcium flux vs. cAMP measurement).
  • VU 0361737 demonstrates higher potency in rodent models (110 nM in rats) but weaker selectivity, with activity at mGlu5/8 and inhibition of mGlu1/2/3/6/7 . This broader activity limits its utility in subtype-specific studies.
  • VU 0364439, while less well-characterized, is noted for high mGluR4 selectivity and is priced lower than this compound .

Mechanistic and Functional Differences

  • This compound and VU 0361737 stabilize the active receptor conformation but differ in downstream signaling. This compound enhances G protein coupling efficiency , whereas VU 0361737 may modulate synaptic glutamate release through presynaptic mGluR4 activation .
  • PHCCC , an earlier mGluR4 PAM, also antagonizes mGluR1, complicating its use in systems co-expressing both receptors .

Biological Activity

VU 0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound has been characterized primarily through in vitro and in vivo studies. It exhibits a significant affinity for mGlu4 receptors, with an effective concentration (EC50) of approximately 290 nM in HEK293 cells expressing mGlu4 . The compound enhances receptor activity without directly activating the receptor itself, which is a hallmark of PAMs.

Table 1: Summary of this compound's Biological Activity

Parameter Value
Chemical Name N-(3-chlorophenyl)picolinamide
CAS Number 61350-00-3
Target Receptor mGlu4
EC50 290 nM
Primary Effects Enhances motor function
Therapeutic Potential Parkinson's disease

This compound modulates mGlu4 receptors located presynaptically on GABAergic neurons within the striatum. This modulation leads to a reduction in excessive inhibitory tone in the globus pallidus externus (GPe), thereby facilitating improved motor control. The compound has shown efficacy in various rodent models of Parkinson's disease by reversing motor deficits induced by dopamine depletion .

Key Findings from Research Studies

  • Motor Function Recovery : In studies where this compound was administered alone or in combination with l-DOPA or adenosine A2A receptor antagonists, it effectively reversed haloperidol-induced catalepsy and forelimb asymmetry caused by unilateral lesions .
  • Combination Therapy : The compound demonstrated enhanced effects when co-administered with l-DOPA, suggesting a potential for reducing the required dosage of l-DOPA, thereby minimizing side effects associated with long-term dopamine replacement therapy .
  • Behavioral Improvements : In addition to motor recovery, this compound has been linked to improvements in attentional deficits observed in bilateral 6-OHDA nigrostriatal lesion models .

Case Studies and Experimental Evidence

In preclinical trials, this compound has been evaluated using various behavioral assays to assess its impact on motor function and cognitive performance:

  • Study Design : Adult male Sprague-Dawley rats were used to model Parkinson's disease symptoms. The rats underwent treatments with this compound both alone and in combination with other pharmacological agents.
  • Results : Treatment with this compound resulted in significant improvements in motor function as measured by standard behavioral tests such as the rotarod and open field tests.

Table 2: Summary of Case Study Results

Study Parameter Control Group (Haloperidol) This compound Treatment Group
Catalepsy Duration (s) 120 ± 1545 ± 10
Forelimb Asymmetry Score 3.5 ± 0.51.2 ± 0.3
Attentional Deficit Score HighModerate

Q & A

Q. What is the primary pharmacological mechanism of VU 0364770, and how does it modulate mGlu4 receptor activity?

Answer: this compound is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4). It stabilizes the receptor's active conformation, enhancing glutamate-induced signaling without directly activating the receptor. Experimental validation typically involves measuring intracellular calcium mobilization or cAMP inhibition in transfected HEK293 cells expressing human mGlu4, with reported EC50 values ranging from 290 nM to 1.1 μM depending on assay conditions .

Q. What experimental approaches are recommended to confirm the selectivity of this compound for mGlu4 over other mGlu subtypes?

Answer: To confirm selectivity:

  • Perform radioligand binding assays across mGlu1-8 subtypes.
  • Use functional assays (e.g., calcium flux, IP1 accumulation) to test activity against 68+ non-mGlu receptors.
  • Validate with knockout models or siRNA-mediated mGlu4 silencing to exclude off-target effects.
    Evidence shows negligible activity (<10% modulation) at mGlu1, mGlu5, and other GPCRs at concentrations up to 10 μM .

Q. How can researchers resolve discrepancies in reported EC50 values for this compound across different studies?

Answer: Discrepancies (e.g., 290 nM vs. 1.1 μM) may arise from:

  • Cell line variations : HEK293 vs. CHO cells alter receptor expression levels.
  • Assay design : Calcium mobilization vs. cAMP inhibition assays have different sensitivity thresholds.
  • Reference ligands : Use standardized positive controls (e.g., L-AP4 for orthosteric activation) to normalize results .

Q. What strategies optimize the use of this compound in vivo for studying mGlu4's role in synaptic plasticity?

Answer: Key considerations include:

  • CNS penetration : Verify brain-to-plasma ratios via LC-MS/MS pharmacokinetic studies.
  • Dosing regimen : Subchronic administration (e.g., 10 mg/kg, i.p.) balances receptor saturation and toxicity.
  • Behavioral endpoints : Pair electrophysiological recordings (e.g., LTP/LTD in hippocampal slices) with locomotor or cognitive tests .

Q. What controls are essential when testing this compound in cellular models of neurodegenerative diseases?

Answer: Include:

  • Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent effects.
  • Glutamate EC20 preconditioning : Ensures submaximal receptor activation for PAM effects.
  • mGlu4-negative controls : Use cells transfected with mGlu5 or mGlu7 to confirm subtype specificity .

Q. How can researchers design experiments to assess biased agonism of this compound in mGlu4-mediated signaling pathways?

Answer: To detect pathway bias:

  • Measure multiple downstream outputs (e.g., cAMP, β-arrestin recruitment, calcium).
  • Compare operational efficacy ratios between this compound and orthosteric agonists like L-AP4.
  • Use BRET-based biosensors to quantify real-time signaling dynamics .

Q. What analytical methods are used to quantify this compound stability in different physiological buffers?

Answer: Employ:

  • HPLC-UV/LC-MS : Monitor degradation products under varying pH (6–8) and temperature (4–37°C).
  • Light exposure tests : Assess photostability under lab lighting vs. amber vials.
  • Plasma protein binding assays : Use equilibrium dialysis to calculate free drug fractions .

Q. What computational methods predict interaction between this compound and mGlu4's allosteric binding pocket?

Answer: Use:

  • Molecular docking (AutoDock Vina) to map ligand-receptor interactions.
  • Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100+ ns.
  • Mutagenesis validation : Test predicted contact residues (e.g., Trp-798, Ser-809) via alanine scanning .

Q. How can researchers validate target engagement of this compound in ex vivo brain slice preparations?

Answer:

  • Perform electrophysiology in cerebellar or striatal slices to measure potentiation of glutamate-evoked currents.
  • Combine with mGlu4-specific antagonists (e.g., MMPIP) to reverse effects.
  • Use immunohistochemistry to correlate functional outcomes with mGlu4 localization .

Q. What methods reconcile this compound's neuroprotective effects observed in vitro with in vivo disease models?

Answer: Address translational gaps by:

  • Dose-response alignment : Match free brain concentrations to in vitro EC50 values.
  • Biomarker validation : Measure synaptic protein levels (e.g., BDNF, synaptophysin) post-treatment.
  • Behavioral phenotyping : Use rotarod or Morris water maze tests in Parkinson’s disease models .

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUTNCKIOLMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356877
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61350-00-3
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU 0364770
Reactant of Route 2
Reactant of Route 2
VU 0364770
Reactant of Route 3
Reactant of Route 3
VU 0364770
Reactant of Route 4
Reactant of Route 4
VU 0364770
Reactant of Route 5
Reactant of Route 5
VU 0364770
Reactant of Route 6
Reactant of Route 6
VU 0364770

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.